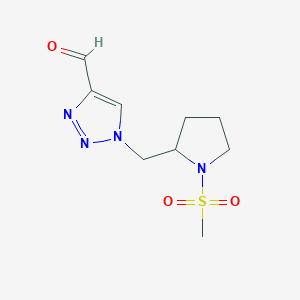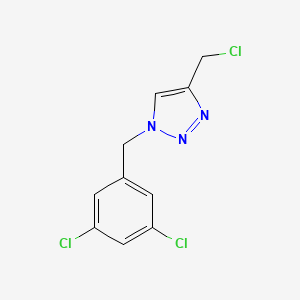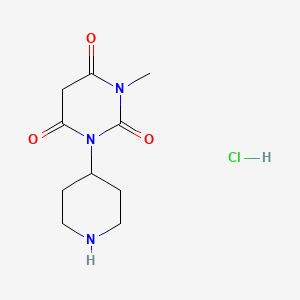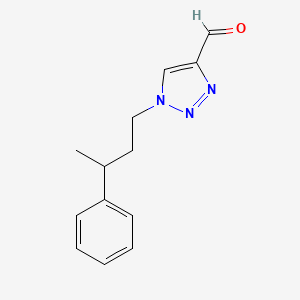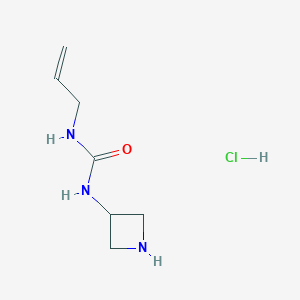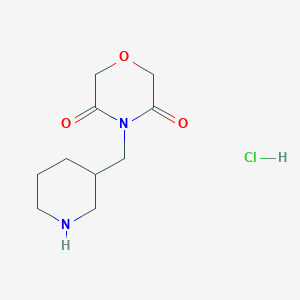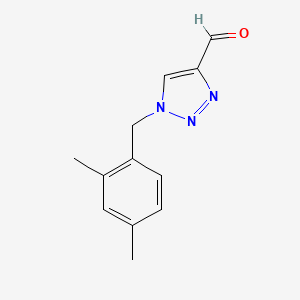
1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole
Overview
Description
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole (AEMT) is a heterocyclic compound with a five-membered ring structure. It is a member of the triazole family, a class of chemical compounds that contain three nitrogen atoms in a five-membered ring. AEMT is known for its wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. AEMT is also used as a building block in organic synthesis and as a starting material for the synthesis of various compounds.
Scientific Research Applications
Antimicrobial and Antifungal Activity
1-(Azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole and its derivatives show promising antimicrobial and antifungal properties. For instance, certain 1,2,3-triazole derivatives demonstrate moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticonvulsant Properties
Some 1,2,3-triazole derivatives exhibit significant anticonvulsant activity. This has been particularly observed in compounds like 5-(2-(1H-benzo[d][1,2,3]triazo-1-yl)ethyl)-1H-tetrazol-1-yl)(4-aminophenyl)methanone, which showed excellent anticonvulsant properties in studies. This opens up potential avenues for the development of new anticonvulsant medications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anti-Tubercular Activity
Azetidinone derivatives incorporating 1,2,4-triazole have been evaluated for their anti-tubercular activity. Certain analogues of azetidinone showed good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain. This indicates a potential role in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Synthesis of β-lactam Antibiotics
The compound and its derivatives have been used in the synthesis of β-lactam antibiotics. For example, N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine has been used in synthesizing key intermediates for β-lactam antibiotics, showcasing its relevance in pharmaceutical manufacturing (Cainelli, Galletti, & Giacomini, 1998).
Insecticidal Applications
Some derivatives of 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole have shown potential as insecticidal agents. For instance, certain spiro[azetidine-2,3′-(3H)-indole]-2′,4′(1′H)-diones exhibited promising results against Periplaneta americana, indicating their utility in pest control (Jain, Sharma, & Kumar, 2013).
Luminescent Materials
Quinoline-triazoles, a class of compounds related to 1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole, have been explored for their luminescent properties. These compounds have shown potential in the development of luminescent materials due to their stability and emissive characteristics (Bai, Young, & Hor, 2017).
properties
IUPAC Name |
1-(azetidin-3-yl)-4-(ethoxymethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-13-6-7-5-12(11-10-7)8-3-9-4-8/h5,8-9H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWJFMFRBXOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-(ethoxymethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





